Cas no 1016747-87-7 (3-methyl-1-(4-methylphenyl)butan-1-amine)

1016747-87-7 structure
상품 이름:3-methyl-1-(4-methylphenyl)butan-1-amine
CAS 번호:1016747-87-7
MF:C12H19N
메가와트:177.28596329689
MDL:MFCD09817378
CID:5205083
PubChem ID:24689155
3-methyl-1-(4-methylphenyl)butan-1-amine 화학적 및 물리적 성질
이름 및 식별자
-
- 3-methyl-1-(4-methylphenyl)butan-1-amine
-
- MDL: MFCD09817378
- 인치: 1S/C12H19N/c1-9(2)8-12(13)11-6-4-10(3)5-7-11/h4-7,9,12H,8,13H2,1-3H3
- InChIKey: YJBJUTNBLZJNOP-UHFFFAOYSA-N
- 미소: C(C1=CC=C(C)C=C1)(N)CC(C)C
3-methyl-1-(4-methylphenyl)butan-1-amine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-242146-0.1g |
3-methyl-1-(4-methylphenyl)butan-1-amine |
1016747-87-7 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00840985-1g |
3-Methyl-1-(4-methylphenyl)butan-1-amine |
1016747-87-7 | 95% | 1g |
¥3255.0 | 2023-02-27 | |
AstaTech | N14476-0.25/G |
3-METHYL-1-(4-METHYLPHENYL)BUTAN-1-AMINE |
1016747-87-7 | 95% | 0.25g |
$226 | 2023-09-19 | |
Enamine | EN300-242146-5.0g |
3-methyl-1-(4-methylphenyl)butan-1-amine |
1016747-87-7 | 95% | 5.0g |
$1614.0 | 2024-06-19 | |
Enamine | EN300-242146-0.5g |
3-methyl-1-(4-methylphenyl)butan-1-amine |
1016747-87-7 | 95% | 0.5g |
$535.0 | 2024-06-19 | |
Ambeed | A807550-1g |
3-Methyl-1-(4-methylphenyl)butan-1-amine |
1016747-87-7 | 95% | 1g |
$474.0 | 2024-04-26 | |
Enamine | EN300-242146-0.05g |
3-methyl-1-(4-methylphenyl)butan-1-amine |
1016747-87-7 | 95% | 0.05g |
$468.0 | 2024-06-19 | |
Enamine | EN300-242146-0.25g |
3-methyl-1-(4-methylphenyl)butan-1-amine |
1016747-87-7 | 95% | 0.25g |
$513.0 | 2024-06-19 | |
Enamine | EN300-242146-2.5g |
3-methyl-1-(4-methylphenyl)butan-1-amine |
1016747-87-7 | 95% | 2.5g |
$1089.0 | 2024-06-19 | |
AstaTech | N14476-1/G |
3-METHYL-1-(4-METHYLPHENYL)BUTAN-1-AMINE |
1016747-87-7 | 95% | 1g |
$565 | 2023-09-19 |
3-methyl-1-(4-methylphenyl)butan-1-amine 관련 문헌
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
1016747-87-7 (3-methyl-1-(4-methylphenyl)butan-1-amine) 관련 제품
- 5340-48-7(2,2-Dipropylvaleronitrile)
- 608120-91-8(2-methylpropyl 4-4-(methoxycarbonyl)phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1822973-27-2(2-(2-Hydroxy-5-methoxyphenyl)propanenitrile)
- 1660110-78-0((2R,3S)-2,3-dimethylmorpholine hydrochloride)
- 1807260-71-4(Ethyl 2-cyano-3-ethyl-4-methoxyphenylacetate)
- 2137802-84-5(butyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate)
- 1516739-25-5(4-(3-chlorothiophen-2-yl)butanoic acid)
- 1351612-82-2(5-(2H-1,3-benzodioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine dihydrochloride)
- 1850077-62-1(4,8-Dioxa-1-azaspiro[5.5]undecane)
- 2229545-32-6(1-(6-chloro-2-methoxypyridin-3-yl)-3,3-difluorocyclobutan-1-amine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1016747-87-7)3-methyl-1-(4-methylphenyl)butan-1-amine

순결:99%
재다:1g
가격 ($):427.0